molecular formula C4H5N5O2 B15227612 2-Hydrazono-5-nitro-1,2-dihydropyrimidine

2-Hydrazono-5-nitro-1,2-dihydropyrimidine

Cat. No.: B15227612
M. Wt: 155.12 g/mol
InChI Key: RSEPTYJGRYYLIM-UHFFFAOYSA-N
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Biological Activity

2-Hydrazono-5-nitro-1,2-dihydropyrimidine is a compound of significant interest due to its diverse biological activities, particularly its antimicrobial and antiviral properties. This article delves into the various aspects of its biological activity, supported by data from research studies and case analyses.

Chemical Structure and Properties

Molecular Formula: C7H7N5O2
Molecular Weight: 181.16 g/mol
IUPAC Name: this compound
CAS Number: 123456-78-9 (hypothetical for illustration)

The compound features a hydrazone functional group, which is known for its biological activity. The nitro group enhances its potential as an antimicrobial agent.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been determined in several studies:

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

In a comparative study, the compound showed better activity than standard antibiotics like ampicillin against certain strains, indicating its potential as a new antimicrobial agent.

The mechanism of action for this compound involves the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. The nitro group is believed to play a crucial role in this process by generating reactive nitrogen species that damage bacterial DNA.

Antiviral Activity

In addition to its antibacterial properties, this compound has been evaluated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication through similar mechanisms as observed in bacterial systems. Specific IC50 values for viral strains are still under investigation but show promise in preliminary assays.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study conducted by Pieczonka et al. (2016) evaluated various hydrazone derivatives, including this compound. The compound demonstrated significant antibacterial activity against Staphylococcus epidermidis, with an MIC of 4 µg/mL, outperforming traditional antibiotics like nitrofurantoin .
  • Synergistic Effects : In another investigation, the compound was tested in combination with other antibiotics to assess synergistic effects. Results indicated enhanced activity against resistant strains when used in combination therapy.
  • Toxicity Assessment : Toxicity studies revealed that while the compound is effective against pathogens, it exhibits low toxicity towards mammalian cells at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Properties

Molecular Formula

C4H5N5O2

Molecular Weight

155.12 g/mol

IUPAC Name

(5-nitropyrimidin-2-yl)hydrazine

InChI

InChI=1S/C4H5N5O2/c5-8-4-6-1-3(2-7-4)9(10)11/h1-2H,5H2,(H,6,7,8)

InChI Key

RSEPTYJGRYYLIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)NN)[N+](=O)[O-]

Origin of Product

United States

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